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Abstract

KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to
induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a
central mediator of signaling pathways downstream of Toll-like receptors (TLRs) and
Interleukin-1 receptors (IL-1Rs), IRAK4 is a key therapeutic target for a range of immune-
inflammatory diseases. By removing the entire IRAK4 protein, KT-474 aims to block both its
kinase and scaffolding functions, offering a potentially more profound and durable pathway
inhibition than traditional kinase inhibitors. This technical guide provides a comprehensive
overview of the nonclinical and clinical safety and toxicity profile of KT-474, based on publicly
available data. It includes detailed summaries of preclinical toxicology studies and the results of
the Phase 1 clinical trial in healthy volunteers and patients with atopic dermatitis (AD) and
hidradenitis suppurativa (HS).

Introduction

KT-474 is a proteolysis-targeting chimera (PROTAC) that selectively targets IRAK4 for
degradation via the ubiquitin-proteasome system. This novel mechanism of action holds the
promise of a more comprehensive blockade of the TLR/IL-1R signaling pathways, which are
implicated in the pathophysiology of numerous inflammatory and autoimmune disorders. The
development of KT-474 has been supported by a series of preclinical and clinical studies
designed to thoroughly evaluate its safety and toxicity profile.
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Preclinical Safety and Toxicology

A comprehensive preclinical program was conducted to assess the safety profile of KT-474 in
various in vitro and in vivo systems. These studies were designed to be in compliance with
Good Laboratory Practice (GLP) standards where applicable.

In Vivo Toxicology Studies

Non-GLP and GLP toxicology studies were performed in both rodent and non-rodent species to
evaluate the potential systemic toxicity of KT-474.

Methodology:

e Species: Rat and a non-rodent species (species not specified in publicly available
documents).

e Administration: Oral (daily).
e Duration: Studies included 14-day non-GLP and 4-month GLP toxicology assessments.

o Parameters Monitored: Clinical observations, body weight, food consumption, hematology,
clinical chemistry, and histopathological examinations of major organs.

Results Summary: Across the preclinical toxicology studies, KT-474 was reported to be well-
tolerated. In a 14-day non-GLP study, daily oral administration of KT-474 at doses up to 600
mg/kg in rats and 100 mg/kg in non-rodents did not result in observable adverse effects.
Furthermore, 4-month GLP toxicology studies were completed, and consistent with earlier
studies, no adverse events of any type were observed at the doses tested. While specific No
Observed Adverse Effect Levels (NOAELS) are not publicly available, the data indicates a
favorable safety margin in preclinical species. Histological analysis of major organs and serum
biochemical parameters in mice have also shown no significant toxicity.

Genotoxicity and Other Safety Pharmacology

While detailed reports on genotoxicity and safety pharmacology studies are not publicly
available, the progression of KT-474 into clinical trials implies that a standard battery of tests
(e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) would have
been conducted and would not have revealed significant concerns.
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Clinical Safety and Tolerability

The clinical safety and tolerability of KT-474 were evaluated in a Phase 1, randomized, double-
blind, placebo-controlled trial (NCT04772885). This trial consisted of a Single Ascending Dose
(SAD) phase and a Multiple Ascending Dose (MAD) phase in healthy volunteers, followed by
an open-label cohort of patients with atopic dermatitis (AD) and hidradenitis suppurativa (HS).

[1]

Phase 1 Clinical Trial Design

Experimental Workflow:
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Part A: Single Ascending Dose (SAD) in Healthy Volunteers

Single oral doses of KT-474
(25, 75, 150, 300, 600, 1000, 1600 mg)
or placebo (6:2 randomization)

(Safety, PK, and PD assessments)

Inform dose selection

Part B: Multiple Ascvending Dose (MAD) in Healthy Volunteers

Daily oral doses of KT-474
(25, 50, 100, 200 mg)
or placebo (9:3 randomization) for 14 days

(Safety, PK, and PD assessments)

Inform dose selection

Part C: Open-Label in Patients with AD or HS

Gaily oral dose of 75 mg KT-474 for 28 days)

(Safety, PK, PD, and clinical activity assessments)

Click to download full resolution via product page

Caption: Workflow of the KT-474 Phase 1 Clinical Trial.

Methodology:
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e Study Population: Healthy adult volunteers (n=105) and patients with moderate to severe AD
or HS (n=21).[1]

e Dosing:
o SAD: Single oral doses ranging from 25 mg to 1600 mg.[1]
o MAD: Once-daily oral doses of 25 mg, 50 mg, 100 mg, and 200 mg for 14 days.[1]
o Patient Cohort: 75 mg once daily for 28 days.

e Primary Objective: To evaluate the safety and tolerability of KT-474.

e Secondary Objectives: To characterize the pharmacokinetics (PK) and pharmacodynamics
(PD) of KT-474.

Clinical Safety Results

KT-474 was generally safe and well-tolerated in both healthy volunteers and patients with AD
and HS.

Summary of Adverse Events (AEs): No dose-limiting toxicities or serious adverse events
(SAESs) were reported. There were no discontinuations due to treatment-related adverse events
and no drug-related infections. The most common AEs were mild to moderate in severity and
resolved spontaneously.

Table 1: Treatment-Emergent Adverse Events (TEAES) in Healthy Volunteers (SAD and MAD
Phases)
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Frequency in KT- Frequency in

Adverse Event Severity

474 Group Placebo Group
Headache Most Common Less Frequent Mild to Moderate
Nausea Infrequent Infrequent Mild to Moderate
Vomiting Infrequent Infrequent Mild to Moderate
Diarrhea Infrequent Infrequent Mild to Moderate
Palpitations Infrequent Infrequent Mild to Moderate

Table 2: Treatment-Emergent Adverse Events (TEAES) in Patients with AD and HS (75 mg daily
for 28 days)

Adverse Event Frequency (n) Severity
Headache 4 Mild
Fatigue 2 Mild
Diarrhea 2 Mild

Note: Data is compiled from publicly available press releases and publications. A detailed
breakdown of frequencies by dose cohort is not fully available.

Cardiovascular Safety: A modest, non-adverse QTcF (Fridericia-corrected QT interval)
prolongation was observed at some timepoints during the 4-week dosing period in the patient
cohort. This effect was not associated with any clinical symptoms and resolved back to
baseline during the dosing period.

Mechanism of Action and Signaling Pathway

KT-474 acts by inducing the degradation of IRAK4. It is a heterobifunctional molecule that
brings IRAK4 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the
ubiquitination and subsequent degradation of IRAK4 by the proteasome. This action blocks
both the kinase and scaffolding functions of IRAK4, thereby inhibiting downstream signaling
through the NF-kB and MAPK pathways.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1193745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

IRAK4 Signaling Pathway and KT-474 Mechanism of Action:
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Caption: IRAK4 Signaling Pathway and the Mechanism of KT-474.

Conclusion

The available preclinical and clinical data indicate that KT-474 has a favorable safety and
tolerability profile. In preclinical toxicology studies, it was well-tolerated in both rodent and non-
rodent species. In the Phase 1 clinical trial, KT-474 was generally safe and well-tolerated in
healthy volunteers and in patients with atopic dermatitis and hidradenitis suppurativa, with most
adverse events being mild and self-resolving. The mechanism of action, targeted degradation
of IRAKA4, offers a novel and potentially highly effective approach to treating a variety of
immune-inflammatory diseases. Further evaluation in ongoing and future clinical trials will
continue to build upon this safety and efficacy profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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